3-fluoro-4-methoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide
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Overview
Description
3-fluoro-4-methoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide is a complex organic compound that features a benzamide core substituted with a fluoro and methoxy group, along with a hexahydrocinnolinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the fluoro and methoxy substituents. The hexahydrocinnolinyl moiety is then attached through a series of condensation and cyclization reactions. Specific reaction conditions, such as the use of methanesulfonic acid under reflux, can be employed to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve overall yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, sodium borohydride, and manganese dioxide. Reaction conditions often involve refluxing in solvents like methanol or carbon tetrachloride .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-fluoro-4-methoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-3-nitrobenzoic acid: Shares the fluoro and benzamide core but differs in the nitro group.
Methyl 4-fluoro-5-methoxy-2-nitrobenzoate: Similar in structure but includes a nitro group and ester functionality.
Uniqueness
3-fluoro-4-methoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide is unique due to its combination of fluoro, methoxy, and hexahydrocinnolinyl groups, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c1-21-16(22)9-11-7-12(4-5-14(11)20-21)19-17(23)10-3-6-15(24-2)13(18)8-10/h3,6,8-9,12H,4-5,7H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEJKAKCZBPWSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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